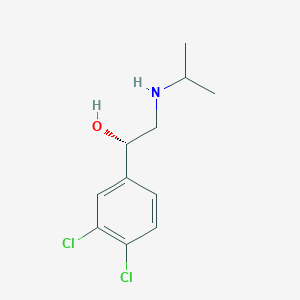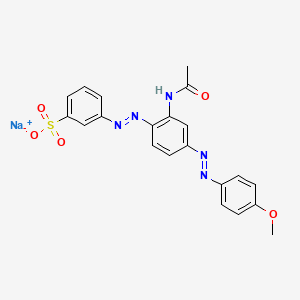
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is a complex organic compound belonging to the azo dye family. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulfophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium to form the first azo bond.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization, followed by coupling with 2-acetylaminobenzene to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Metanil Yellow: Another azo dye with similar applications but different substituents on the aromatic rings.
Orange II: A simpler azo dye used in similar industries but with different color properties.
Tartrazine: A widely used food dye with a different molecular structure but similar azo functionality.
Uniqueness
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is unique due to its specific combination of substituents, which confer distinct color properties and stability. Its dual azo groups and sulfonate functionality make it particularly useful in applications requiring high water solubility and vibrant color.
Propiedades
Número CAS |
74499-64-2 |
|---|---|
Fórmula molecular |
C21H18N5NaO5S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
sodium;3-[[2-acetamido-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H19N5O5S.Na/c1-14(27)22-21-13-17(24-23-15-6-9-18(31-2)10-7-15)8-11-20(21)26-25-16-4-3-5-19(12-16)32(28,29)30;/h3-13H,1-2H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
Clave InChI |
XMQGLXXOBWOSCJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


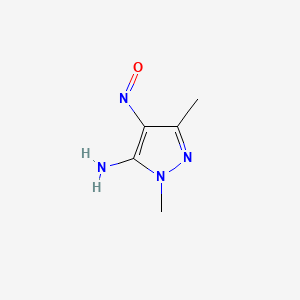
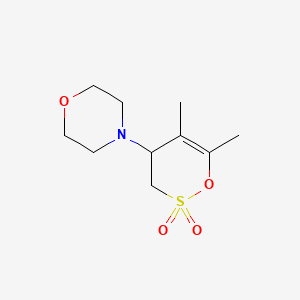
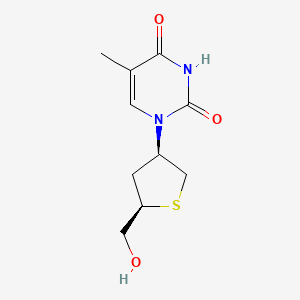
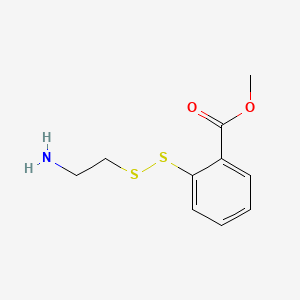
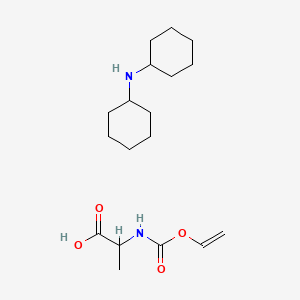
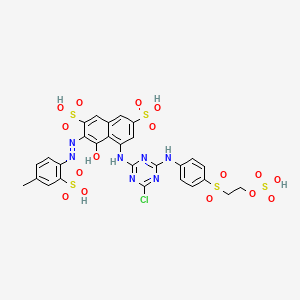

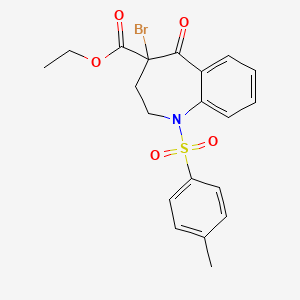
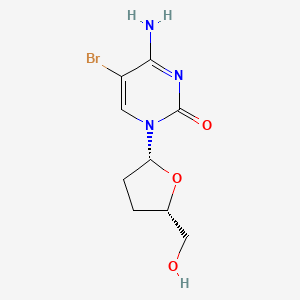
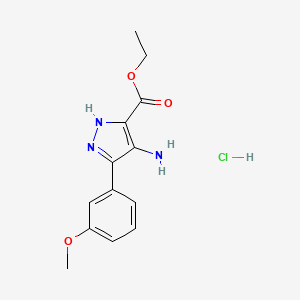
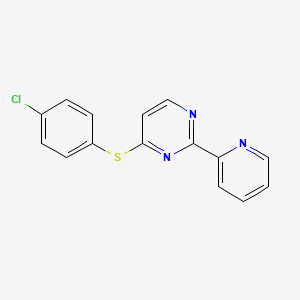
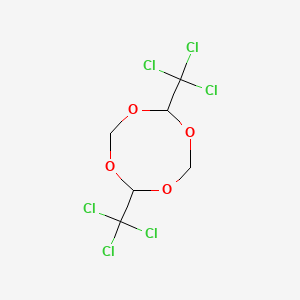
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
